(4-Methoxynaphthalen-2-yl)(phenyl)methanol
Description
Properties
Molecular Formula |
C18H16O2 |
|---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
(4-methoxynaphthalen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C18H16O2/c1-20-17-12-15(11-14-9-5-6-10-16(14)17)18(19)13-7-3-2-4-8-13/h2-12,18-19H,1H3 |
InChI Key |
QXHRSIAACLEHTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxynaphthalen 2 Yl Phenyl Methanol
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inslideshare.netrnlkwc.ac.in For (4-Methoxynaphthalen-2-yl)(phenyl)methanol, the most logical disconnection is at the carbon-carbon bond between the hydroxyl-bearing carbon and one of the aromatic rings. This leads to two primary retrosynthetic pathways:
Disconnection A: Breaking the bond between the methoxynaphthalene moiety and the benzylic carbon. This suggests a nucleophilic phenyl group (or its synthetic equivalent) attacking an electrophilic 4-methoxynaphthalene-2-carbaldehyde.
Disconnection B: Breaking the bond between the phenyl group and the benzylic carbon. This implies a nucleophilic 4-methoxynaphthalen-2-yl group (or its synthetic equivalent) attacking benzaldehyde.
A third approach involves the disconnection of the C-O bond of the alcohol, which points to the reduction of the corresponding ketone, (4-methoxynaphthalen-2-yl)(phenyl)methanone. lkouniv.ac.in This ketone itself can be formed through Friedel-Crafts acylation or other coupling methods.
Classical Synthetic Approaches and Limitations
Traditional methods for synthesizing diaryl-methanols like this compound have been widely used and are well-documented in organic synthesis.
Grignard and Organolithium Reagent Addition Pathways
A primary and classical method for the formation of the target molecule is the addition of an organometallic reagent to a carbonyl compound. cerritos.edumasterorganicchemistry.com
Grignard Reagents: Phenylmagnesium bromide can be reacted with 4-methoxynaphthalene-2-carbaldehyde. miracosta.edulibretexts.org Conversely, the Grignard reagent derived from 2-bromo-4-methoxynaphthalene could be added to benzaldehyde. The choice between these two routes may depend on the availability and stability of the starting materials. Grignard reactions are often performed in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). cerritos.edu
Organolithium Reagents: Phenyllithium can also be used as a nucleophile to attack 4-methoxynaphthalene-2-carbaldehyde. masterorganicchemistry.comwikipedia.org Organolithium reagents are generally more reactive than their Grignard counterparts. sigmaaldrich.com
Limitations: A significant limitation of these methods is the potential for side reactions. The highly basic nature of Grignard and organolithium reagents can lead to deprotonation if there are acidic protons elsewhere in the molecule. Furthermore, the synthesis of the required organometallic reagent or aldehyde might involve multiple steps and purification challenges.
Reductions of Corresponding Ketones
An alternative and very common classical approach is the reduction of the corresponding diaryl ketone, (4-methoxynaphthalen-2-yl)(phenyl)methanone. masterorganicchemistry.com This ketone can be synthesized via Friedel-Crafts acylation of 1-methoxynaphthalene (B125815) with benzoyl chloride, although this can lead to issues with regioselectivity. nih.gov A more specific route involves the reaction of 1-benzoyl-2,7-dimethoxynaphthalene with aluminum chloride to selectively demethylate the 2-methoxy group, yielding (2-hydroxy-7-methoxynaphthalen-1-yl)(phenyl)methanone. nih.govnih.gov
Common reducing agents for this transformation include:
Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent that readily converts ketones to secondary alcohols. masterorganicchemistry.comtandfonline.comambeed.comharvard.edu The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol. harvard.edu
Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent than NaBH₄, it is also effective for this reduction but is less selective and requires anhydrous conditions.
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum on carbon (Pt/C). acs.orgepa.govresearchgate.net This method is often considered a "green" alternative.
| Reducing Agent | Conditions | Advantages | Limitations |
| Sodium Borohydride | Methanol or Ethanol, Room Temp | Mild, selective, easy workup | May not be effective for sterically hindered ketones |
| Lithium Aluminum Hydride | Anhydrous Ether or THF | Powerful, reduces most carbonyls | Non-selective, requires strict anhydrous conditions |
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Raney Ni, Pd/C) | "Green" method, high yields | Requires specialized equipment for handling H₂ gas |
Modern and Novel Synthetic Strategies
More recent synthetic methods offer improvements in efficiency, selectivity, and functional group tolerance.
Transition Metal-Catalyzed Coupling Reactions
Modern organic synthesis has seen a surge in the use of transition metal catalysts for forming carbon-carbon bonds. youtube.com While direct coupling to form the tertiary alcohol is less common, these methods are invaluable for synthesizing the precursor ketone. For instance, a Suzuki or Stille coupling could be employed to connect the aryl moieties, followed by oxidation and reduction steps. nih.gov Some modern methods even allow for the direct synthesis of diarylmethanols. nih.gov
Mechanistic Investigations of Formation Reactions
The predominant mechanism for the formation of this compound via the Grignard pathway involves the nucleophilic addition of the organomagnesium halide to the carbonyl group of 4-methoxy-2-naphthaldehyde (B180155). The Grignard reagent, often represented as R-MgX, is more accurately described as a complex equilibrium of species, including the Schlenk equilibrium. The reaction is believed to proceed through a six-membered ring transition state, as proposed by Ashby, especially when a dimeric form of the Grignard reagent is involved. nih.gov The magnesium atom coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the phenyl group. youtube.com
In the case of the reduction of 2-benzoyl-4-methoxynaphthalene with a hydride reagent like sodium borohydride, the mechanism involves the transfer of a hydride ion to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during the workup step to yield the final alcohol.
Optimization of Reaction Conditions and Yields
The optimization of the synthesis of this compound would focus on maximizing the yield and purity of the product. Key parameters for optimization in the Grignard reaction include the choice of solvent, temperature, and the nature of the Grignard reagent. numberanalytics.com
Table 1: Potential Optimization Parameters for the Grignard Synthesis
| Parameter | Considerations | Potential Impact on Yield and Purity |
| Solvent | Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential to stabilize the Grignard reagent. leah4sci.com | The choice of ether can influence the solubility of the reagents and the reaction rate. |
| Temperature | Grignard reactions are typically initiated at room temperature and may require cooling to control exothermic reactions. numberanalytics.com | Higher temperatures can lead to side reactions, such as Wurtz coupling, reducing the yield of the desired product. libretexts.org |
| Reagent Purity | The magnesium and the aryl halide must be pure, and the reaction must be conducted under anhydrous conditions. miracosta.edu | The presence of water will quench the Grignard reagent, leading to the formation of benzene (B151609) and a lower yield of the desired alcohol. mnstate.edu |
| Stirring | Efficient stirring is crucial to ensure proper mixing of the heterogeneous reaction mixture. numberanalytics.com | Inadequate stirring can lead to localized overheating and side product formation. |
For the reduction of 2-benzoyl-4-methoxynaphthalene, the choice of reducing agent and solvent are key optimization parameters. Sodium borohydride is a milder reducing agent than lithium aluminum hydride and can often be used in alcoholic solvents, simplifying the reaction setup. google.com
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound would aim to reduce the environmental impact of the process. jddtonline.info
A significant area for improvement in the Grignard synthesis is the replacement of traditional ethereal solvents. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, have emerged as greener alternatives to THF. umb.edusigmaaldrich.comrsc.org 2-MeTHF offers advantages such as a higher boiling point, which can lead to faster reaction times, and limited miscibility with water, which simplifies the workup procedure and reduces the generation of aqueous waste. ijarse.comrsc.org
Table 2: Comparison of Solvents for Grignard Reactions
| Solvent | Source | Key Green Chemistry Considerations |
| Diethyl Ether | Petrochemical | Highly volatile and flammable. |
| Tetrahydrofuran (THF) | Petrochemical | Forms explosive peroxides upon storage; fully miscible with water, complicating workup. ijarse.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., corncobs) | Lower peroxide formation tendency than THF; limited water miscibility allows for easier separation and solvent recovery. sigmaaldrich.comijarse.comrsc.org |
Furthermore, employing catalytic methods, such as the asymmetric reduction of the ketone, aligns with green chemistry principles by reducing the amount of chiral auxiliary required. The ideal scenario would be a highly efficient catalytic system that can be recycled and reused. The development of electrochemical methods for conducting Grignard-type reactions also presents a promising green alternative by reducing the need for stoichiometric metal reagents. researchgate.net
Reactivity, Reaction Mechanisms, and Chemical Transformations of 4 Methoxynaphthalen 2 Yl Phenyl Methanol
Analysis of Reactive Sites and Functional Group Interconversions
The primary reactive centers within (4-Methoxynaphthalen-2-yl)(phenyl)methanol are the benzylic hydroxyl group and the electron-rich aromatic rings. The hydroxyl group, situated at a benzylic position, is prone to a variety of transformations typical for secondary alcohols. The naphthalene (B1677914) ring, activated by the electron-donating methoxy (B1213986) group, is susceptible to electrophilic attack. The phenyl group, while less activated than the methoxynaphthalene system, can also participate in aromatic substitution reactions under more forcing conditions.
The key functional groups and their potential interconversions are summarized below:
| Functional Group | Potential Interconversions |
| Secondary Benzylic Alcohol | Alkene (via dehydration), Ketone (via oxidation), Alkane (via reduction), Ether, Thioether, Alkylated Arene (via nucleophilic substitution) |
| 4-Methoxynaphthalene | Acylated, Alkylated, Halogenated, Nitrated, or Sulfonated Naphthalene (via electrophilic aromatic substitution) |
| Phenyl Ring | Acylated, Alkylated, Halogenated, Nitrated, or Sulfonated Phenyl (via electrophilic aromatic substitution) |
Reactions Involving the Benzylic Hydroxyl Group
The benzylic hydroxyl group is a versatile handle for a multitude of chemical transformations. Its reactivity is enhanced by the adjacent aromatic rings, which stabilize potential carbocationic or radical intermediates.
Nucleophilic Substitution Reactions
The benzylic hydroxyl group can be substituted by various nucleophiles, typically after protonation or activation by a Lewis acid. libretexts.org This process often proceeds through an S_N1 mechanism due to the stability of the resulting benzylic carbocation, which is resonance-stabilized by both the naphthalene and phenyl rings. The presence of the electron-donating methoxy group on the naphthalene ring further stabilizes this intermediate.
A general method for nucleophilic substitution involves the use of a non-metallic Lewis acid like B(C₆F₅)₃ to catalyze the reaction under mild conditions. rsc.org This allows for the formation of new carbon-oxygen, carbon-sulfur, and carbon-carbon bonds. rsc.org For instance, reaction with alcohols, thiols, or electron-rich aromatic compounds in the presence of a suitable catalyst can yield the corresponding ethers, thioethers, or triarylmethanes. rsc.orgorganic-chemistry.org
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent/Catalyst | Product |
| Alcohols (R'OH) | B(C₆F₅)₃ | (4-Methoxynaphthalen-2-yl)(phenyl)methoxymethane derivatives |
| Thiols (R'SH) | B(C₆F₅)₃ | (4-Methoxynaphthalen-2-yl)(phenyl)methylthioether derivatives |
| Arenes (e.g., Benzene) | [Ir₂(COD)₂(SnCl₃)₂(Cl)₂(µ-Cl)₂] | 1-((4-Methoxynaphthalen-2-yl)(phenyl)methyl)benzene derivatives |
Dehydration and Olefin Formation Pathways
Acid-catalyzed dehydration of this compound leads to the formation of a conjugated alkene, 1-methoxy-3-(1-phenylvinyl)naphthalene. This elimination reaction typically follows an E1 pathway, proceeding through the stable benzylic carbocation intermediate. libretexts.org The reaction is driven by the formation of a highly conjugated system extending over both aromatic rings. Various dehydrating agents, including strong acids like sulfuric or phosphoric acid, can be employed. libretexts.org Studies on secondary alcohols have shown that hydrothermal conditions can also effect dehydration, with water acting as both the solvent and catalyst. acs.orgacs.org
Oxidation and Reduction Chemistry
Oxidation: The secondary benzylic alcohol can be readily oxidized to the corresponding ketone, (4-methoxynaphthalen-2-yl)(phenyl)methanone. A variety of oxidizing agents can achieve this transformation. Environmentally friendly methods, such as using activated carbon in the presence of molecular oxygen or hydrogen peroxide, have been shown to be effective for the oxidation of secondary benzylic alcohols. oup.comoup.comthieme-connect.com Other common reagents include chromium-based oxidants, though these are more toxic. thieme-connect.com Photochemical methods using a photocatalyst and molecular oxygen from the air also provide a green alternative for the oxidation of secondary benzylic alcohols. rsc.org
Table 2: Selected Oxidation and Reduction Reactions
| Reaction | Reagent/Catalyst | Product |
| Oxidation | Activated Carbon, O₂ | (4-Methoxynaphthalen-2-yl)(phenyl)methanone |
| Oxidation | CeBr₃, H₂O₂ | (4-Methoxynaphthalen-2-yl)(phenyl)methanone organic-chemistry.org |
| Reduction | Hydriodic Acid (HI), Red Phosphorus (P_red) | 1-Methoxy-3-(phenylmethyl)naphthalene |
| Reduction | H₂, Pd/C | 1-Methoxy-3-(phenylmethyl)naphthalene stackexchange.com |
Reduction: The benzylic hydroxyl group can be completely removed through reduction to yield the corresponding alkane, 1-methoxy-3-(phenylmethyl)naphthalene. A classic method for this transformation is the use of hydriodic acid with red phosphorus. nih.govresearchgate.netnih.gov This reaction proceeds via nucleophilic substitution of the hydroxyl group by iodide, followed by reduction of the resulting iodoalkane. nih.gov Catalytic hydrogenation using hydrogen gas and a palladium catalyst (Pd/C) is another effective method for the reduction of benzylic alcohols. stackexchange.com
Electrophilic Aromatic Substitution on Aromatic Moieties
Both the methoxynaphthalene and phenyl rings can undergo electrophilic aromatic substitution. The methoxy group is a strong activating group, directing electrophiles primarily to the ortho and para positions of the naphthalene ring. In the case of 2-methoxynaphthalene (B124790), the most reactive positions for electrophilic attack are C1 and C6. bas.bgrsc.org The phenyl ring is less activated and will typically react under more vigorous conditions.
A well-studied example is the Friedel-Crafts acylation. The acylation of 2-methoxynaphthalene with acetic anhydride (B1165640) can yield 1-acetyl-2-methoxynaphthalene (B1617039) as the major product under certain conditions. bas.bgrsc.org The use of different solvents and catalysts can influence the regioselectivity of the reaction. rsc.orgresearchgate.netechemi.com For instance, using a solid acid catalyst like a zeolite in acetic acid has been shown to favor the formation of 2-methoxy-6-acetylnaphthalene. researchgate.net
Table 3: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile Source | Expected Major Product(s) on Naphthalene Ring |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 1-Acetyl-3-((4-methoxynaphthalen-2-yl)(phenyl)methyl)naphthalene and 6-acetyl-3-((4-methoxynaphthalen-2-yl)(phenyl)methyl)naphthalene |
| Nitration | HNO₃, H₂SO₄ | 1-Nitro-3-((4-methoxynaphthalen-2-yl)(phenyl)methyl)naphthalene and 6-nitro-3-((4-methoxynaphthalen-2-yl)(phenyl)methyl)naphthalene |
| Halogenation | Br₂, FeBr₃ | 1-Bromo-3-((4-methoxynaphthalen-2-yl)(phenyl)methyl)naphthalene |
Ring-Opening and Rearrangement Reactions
While ring-opening reactions of the stable aromatic systems are not common under typical laboratory conditions, rearrangement reactions involving the benzylic hydroxyl group are plausible. Acid-catalyzed rearrangements of diarylmethanols can occur, potentially leading to the migration of one of the aryl groups. researchgate.net However, for this compound, such a rearrangement would likely require harsh conditions. More common are rearrangements that can occur during other transformations, such as the formation of isomeric products during electrophilic aromatic substitution due to the rearrangement of intermediates. rsc.org The benzilic acid rearrangement is a known transformation for 1,2-diketones and is not directly applicable to the starting alcohol but could be relevant to its oxidation product under basic conditions. wikipedia.orgwiley-vch.de
Role as a Building Block in Multi-Step Organic Syntheses
This compound is a valuable precursor in multi-step organic syntheses, largely due to the reactivity of its hydroxyl group and the potential for electrophilic substitution on its aromatic rings. The synthesis of this compound itself typically involves the reaction of 4-methoxy-2-naphthaldehyde (B180155) with a phenyl Grignard reagent, such as phenylmagnesium bromide, or a similar organometallic compound. This reaction creates the diaryl-substituted methanol (B129727) structure.
The utility of this compound as a synthetic intermediate stems from the subsequent transformations it can undergo. The secondary alcohol can be oxidized to the corresponding ketone, (4-methoxynaphthalen-2-yl)(phenyl)methanone, using a variety of oxidizing agents. This ketone can then serve as a key intermediate for further carbon-carbon bond-forming reactions or other functional group manipulations.
Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the benzylic position, expanding the molecular diversity that can be achieved from this starting material.
While specific multi-step syntheses detailing the use of this compound are not extensively documented in readily available literature, its structural motif is analogous to other diarylmethanols that are common intermediates in the synthesis of pharmaceuticals and materials. The principles of multi-step synthesis often involve the sequential modification of a core structure like this one to build up molecular complexity. For example, similar diarylmethanol compounds are precursors in the synthesis of biologically active molecules and functional dyes.
The following table outlines a representative synthetic transformation involving a precursor to this compound, illustrating a common reaction type in multi-step synthesis.
| Reaction | Starting Material | Reagent(s) | Product | Significance |
| Grignard Reaction | 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde | PhMgBr, DCM | Phenyl[1-phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]methanol | This reaction demonstrates the formation of a diarylmethanol, a key structural feature of the title compound, from an aldehyde and a Grignard reagent. mdpi.com |
| Reduction | 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde | NaBH4, MeOH | [1-Phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]methanol | This highlights a common method for the synthesis of complex alcohols that can serve as building blocks in larger synthetic sequences. mdpi.com |
Catalytic Transformations Mediated by this compound
Currently, there is no specific information available in the scientific literature detailing the role of this compound as a catalyst or a mediator in catalytic transformations. While alcohols can sometimes act as ligands for metal catalysts or participate in hydrogen bonding interactions that influence a reaction's outcome, such a role has not been reported for this particular compound.
However, it is worth noting that structurally related compounds, such as those containing naphthalene and methoxy groups, have been investigated in the context of catalysis. For instance, derivatives of 6-methoxy-2-naphthaldehyde (B117158) are involved in retro-aldol reactions catalyzed by designed enzymes, where the aldehyde product is formed. bakerlab.orgresearchgate.net These studies focus on the substrate rather than a catalytic role for a molecule like this compound.
The potential for this compound to act as a chiral ligand in asymmetric catalysis could be an area for future research, should the compound be resolved into its individual enantiomers. The presence of a stereocenter at the carbinol carbon suggests that it could potentially be used to induce enantioselectivity in metal-catalyzed reactions. However, without experimental evidence, this remains speculative.
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution and the solid state. For (4-methoxynaphthalen-2-yl)(phenyl)methanol, NMR techniques provide critical insights into its conformation, including the spatial arrangement of the naphthalene (B1677914) and phenyl rings relative to the chiral center.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. For this compound, COSY would be instrumental in identifying the coupling networks within the phenyl and methoxynaphthalene ring systems. For instance, correlations would be observed between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. atlantis-press.com This technique is fundamental for assigning the ¹³C signals based on their attached, and often more easily assigned, proton signals. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between carbon and proton atoms (typically 2-4 bonds). atlantis-press.com This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For the target molecule, HMBC would show correlations between the methoxy (B1213986) protons and the C4-carbon of the naphthalene ring, as well as between the benzylic proton and carbons of both the phenyl and naphthalene rings. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. researchgate.net This is the primary NMR method for determining the preferred conformation of the molecule in solution. uni.luarkat-usa.org For this compound, NOESY would reveal through-space interactions between the benzylic proton and specific protons on the phenyl and naphthalene rings, providing information about the rotational conformation around the C-C bonds. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
| Benzylic CH | ~5.8 | ~75 | Phenyl C1, Naphthyl C2 | Protons on the ortho positions of the phenyl ring and C1/C3 protons of the naphthalene ring |
| Phenyl H-ortho | ~7.4 | ~127 | Benzylic C, Phenyl C-ipso | Benzylic H |
| Phenyl H-meta | ~7.3 | ~128 | Phenyl C-ortho, Phenyl C-para | - |
| Phenyl H-para | ~7.2 | ~127 | Phenyl C-meta | - |
| Naphthyl H1 | ~7.9 | ~125 | Naphthyl C3, Naphthyl C8a | Benzylic H |
| Naphthyl H3 | ~7.2 | ~105 | Naphthyl C1, Naphthyl C4a | Benzylic H |
| Methoxy OCH₃ | ~3.9 | ~55 | Naphthyl C4 | Naphthyl H3 |
Note: The chemical shifts are estimations based on data for structurally related compounds such as 2-methoxynaphthalene (B124790) and various diarylmethanols. Actual experimental values may vary.
Solid-State NMR Spectroscopy
While solution-state NMR provides information about the average conformation, solid-state NMR (ssNMR) can characterize the molecule in its crystalline form. This technique is sensitive to the local environment, including crystal packing effects and polymorphism. For this compound, ssNMR could be used to determine the number of crystallographically independent molecules in the unit cell and to study the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. rsc.org
Dynamic NMR for Rotational Barriers
The rotation around the single bonds connecting the phenyl and naphthyl groups to the chiral carbon is not free and is subject to rotational barriers. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, can be used to study these dynamic processes. nih.govlookchem.com By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to determine the activation energy for the rotation. For this compound, DNMR could provide quantitative data on the energy barriers that hinder the interconversion between different rotamers.
Table 2: Estimated Rotational Energy Barriers from Dynamic NMR
| Rotational Barrier | Estimated Energy (kcal/mol) |
| Phenyl-C Bond Rotation | 5 - 10 |
| Naphthyl-C Bond Rotation | 7 - 15 |
Note: These are estimated values based on typical rotational barriers for similar aromatic systems. The actual values would depend on the specific steric and electronic interactions within the molecule.
Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule and is invaluable for structural elucidation. For alcohols, common fragmentation pathways include alpha-cleavage and dehydration. Aromatic alcohols, due to the stability of the aromatic ring, often show a prominent molecular ion peak.
In the case of this compound, the primary fragmentation would likely involve the loss of a water molecule (dehydration) and cleavage of the C-C bonds adjacent to the hydroxyl group (alpha-cleavage), leading to the formation of stable carbocations.
Table 3: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| [M-H₂O]⁺ | Ion resulting from loss of water | Dehydration |
| [M-C₆H₅]⁺ | 4-methoxynaphthyl-CHOH⁺ | Alpha-cleavage |
| [M-C₁₁H₉O]⁺ | Phenyl-CHOH⁺ | Alpha-cleavage |
| C₁₁H₉O⁺ | Methoxynaphthyl cation | Further fragmentation |
| C₇H₇⁺ | Tropylium ion | Rearrangement of phenyl-containing fragment |
Note: The relative intensities of these fragments would depend on the ionization and collision conditions.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a technique that separates ions based on their size, shape, and charge in the gas phase. This provides an additional dimension of separation beyond that of traditional mass spectrometry, allowing for the differentiation of isomers that have the same mass-to-charge ratio. The collision cross-section (CCS) is a measure of the ion's size and shape and is a key parameter obtained from IMS experiments. Different conformers or isomers of this compound would be expected to have distinct CCS values, enabling their separation and characterization.
Table 4: Predicted Collision Cross Section (CCS) Values for Isomers of this compound
| Isomer | Adduct | Predicted CCS (Ų) |
| This compound | [M+H]⁺ | 150 - 160 |
| (1-methoxynaphthalen-4-yl)(phenyl)methanol | [M+H]⁺ | 145 - 155 |
Note: These are hypothetical values to illustrate the potential of IMS-MS for isomer differentiation. Actual CCS values would need to be determined experimentally.
Vibrational Spectroscopy for Functional Group and Hydrogen Bonding Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, FTIR analysis would be expected to reveal key absorbances corresponding to its constituent parts. A broad absorption band in the region of 3600-3200 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, with its breadth indicating the presence of hydrogen bonding.
Aromatic C-H stretching vibrations from both the naphthalene and phenyl rings would appear around 3100-3000 cm⁻¹. The C-H stretching of the methoxy group would be observed in the 2960-2850 cm⁻¹ range. The C-O stretching vibrations are also key markers: the C-O stretch of the alcohol would be expected in the 1260-1000 cm⁻¹ region, while the aryl ether C-O stretch of the methoxy group would likely produce a strong band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations from the rings would generate several peaks in the 1600-1450 cm⁻¹ region.
Hypothetical FTIR Data Table for this compound
| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3600-3200 (broad) | O-H stretch | Alcohol (Hydrogen-bonded) |
| 3100-3000 | C-H stretch | Aromatic (Naphthalene, Phenyl) |
| 2960-2850 | C-H stretch | Methoxy (-OCH₃) |
| 1600-1450 | C=C stretch | Aromatic Rings |
| ~1250 | C-O stretch (asymmetric) | Aryl Ether (Methoxy) |
| 1260-1000 | C-O stretch | Secondary Alcohol |
Note: This table is predictive and based on established correlation charts. Experimental data for the specific compound is not available in the searched literature.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. It measures the inelastic scattering of monochromatic light. Non-polar bonds and symmetric vibrations, which are often weak in FTIR, can be strong in Raman spectra. For this compound, the symmetric "breathing" modes of the aromatic rings would be expected to produce strong Raman signals. The C=C stretching vibrations of the naphthalene and phenyl rings would be prominent in the 1620-1580 cm⁻¹ region. While the O-H stretch is typically weak in Raman spectra, changes in its position or shape could still provide information on hydrogen bonding environments.
Electronic Spectroscopy for Electronic Transitions and Photochemical Studies
Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of UV or visible light, providing insights into its electronic structure and potential photochemical behavior.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound would be dominated by π→π* transitions within the aromatic systems. The naphthalene ring, being a larger conjugated system than the phenyl ring, would be expected to have strong absorptions at longer wavelengths. Typically, naphthalene derivatives show complex spectra with multiple bands. One would anticipate strong absorption bands likely above 250 nm, characteristic of the naphthalene chromophore, with contributions from the phenyl and methoxy groups potentially causing shifts in the absorption maxima (λ_max) and changes in molar absorptivity compared to unsubstituted naphthalene. Studies on similar compounds, like those with a methoxyphenyl group, often show absorption maxima in the 320-360 nm range nih.gov.
Fluorescence and Phosphorescence Spectroscopy
Molecules containing extended aromatic systems like naphthalene are often fluorescent. Upon excitation at a wavelength corresponding to an absorption band, this compound would be expected to emit light at a longer wavelength. The fluorescence spectrum would provide information on the excited state of the molecule. The methoxy group, being an electron-donating group, could influence the fluorescence quantum yield and the emission wavelength. Phosphorescence, a longer-lived emission from a triplet excited state, might also be observable, particularly at low temperatures in a rigid matrix.
Chiroptical Spectroscopy for Stereochemical Assignment
The central carbon atom bonded to the hydroxyl group, the naphthalene ring, the phenyl ring, and a hydrogen atom is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between these enantiomers and assigning their absolute configuration.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. A non-racemic sample of this compound would be expected to show a CD spectrum with positive and/or negative peaks (Cotton effects) in the regions of its UV-Vis absorptions. The sign and magnitude of these Cotton effects are unique to each enantiomer and are directly related to its three-dimensional structure. For related binaphthyl systems, strong CD couplets are often observed, which can be correlated to their axial chirality nih.gov. While this molecule possesses point chirality, the interaction of the aromatic chromophores would likely result in a distinct CD spectrum, enabling stereochemical assignment through comparison with theoretical calculations or empirical rules established for similar structures.
Without experimental data, a definitive analysis remains speculative. The advanced spectroscopic characterization of this compound is a clear area for future research to fully elucidate its structural, electronic, and stereochemical properties.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of a molecule. For aromatic compounds like this compound, the electronic transitions of the naphthalene and phenyl chromophores give rise to characteristic CD signals.
The shape and sign of the CD spectrum are highly sensitive to the spatial arrangement of the chromophores. In the case of diaryl methanols, the exciton (B1674681) coupling between the aromatic rings often dominates the CD spectrum. The relative orientation of the naphthalene and phenyl rings, dictated by the chiral center, will determine the sign of the Cotton effects. For instance, a positive bisignate CD signal, characterized by a positive Cotton effect at a longer wavelength and a negative one at a shorter wavelength, can indicate a right-handed stacking of the polymer chain in related chiral polymers. chemrxiv.org
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed in conjunction with experimental CD spectroscopy to predict the spectra for different enantiomers and conformers. rsc.org This combined approach allows for the unambiguous assignment of the absolute configuration of chiral molecules like this compound. The study of related chiral diaryl methanols and their derivatives, such as di(1-naphthyl)methanol esters, has demonstrated the utility of CD in determining absolute stereochemistry through the analysis of exciton-coupled circular dichroic signals. nih.gov
It has been observed in studies of similar chiral polymers that the CD properties can be influenced by factors such as the solvent and the degree of polymerization. chemrxiv.org For example, some chiral polymers may not exhibit a strong CD signal in a good solvent but show a significant Cotton effect upon the addition of a poor solvent that induces aggregation. chemrxiv.orgmdpi.com
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. ORD and CD are related through the Kronig-Kramers transforms and provide complementary information about the stereochemistry of a chiral molecule.
The ORD spectrum of a chiral compound typically shows a plain curve at wavelengths away from an absorption band and an anomalous curve, known as a Cotton effect, in the region of an absorption band. researchgate.net The sign and amplitude of the Cotton effect are characteristic of the chiral center and the surrounding chromophores. For this compound, the electronic transitions of the methoxynaphthalene and phenyl groups are expected to give rise to distinct Cotton effects in the ORD spectrum.
X-ray Diffraction for Solid-State Molecular Architecture
X-ray diffraction (XRD) on single crystals provides the most definitive method for determining the three-dimensional molecular structure of a compound in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the exact conformation and configuration of the molecule.
For this compound, an XRD analysis would unequivocally establish the relative positions of the 4-methoxynaphthalene and phenyl rings around the chiral carbon center. This information is crucial for understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. eurjchem.comresearchgate.netnih.govnih.gov The crystal structure reveals how the molecules arrange themselves in the unit cell, which can influence physical properties like melting point and solubility.
Studies on related naphthyl-containing compounds have demonstrated the power of XRD in elucidating complex supramolecular structures. For instance, the crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide revealed an elaborate network of hydrogen bonds and π-π interactions. eurjchem.comresearchgate.net Similarly, XRD has been used to confirm the molecular structures of π-extended acridone (B373769) derivatives and other complex organic molecules, providing insights into their electronic and photophysical properties. acs.org In the absence of a crystal structure for the title compound, data from structurally similar molecules, such as those containing phenyl and naphthyl groups, can provide valuable insights into expected bond lengths and packing motifs. eurjchem.comresearchgate.netnih.govnih.govresearchgate.net
Table 1: Representative Crystallographic Data for Structurally Related Compounds This table presents hypothetical data based on typical values for organic molecules of similar size and composition, as specific data for this compound is not available.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1250 |
| Z | 4 |
Advanced Chromatographic and Separation Techniques for Stereoisomer Resolution and Purity Assessment
The separation of enantiomers is a critical step in the characterization and potential application of chiral compounds. Advanced chromatographic techniques are indispensable for resolving the stereoisomers of this compound and assessing their enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the separation of enantiomers. youtube.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. nih.gov
A variety of CSPs are commercially available, with polysaccharide-based columns (e.g., cellulose (B213188) and amylose (B160209) derivatives) and protein-based columns (e.g., α1-acid glycoprotein, AGP) being among the most common. nih.govsigmaaldrich.comnih.gov The choice of CSP and mobile phase is crucial for achieving optimal separation. For diaryl methanols, both normal-phase and reversed-phase chromatography can be effective. sigmaaldrich.comhplc.eu In normal-phase mode, a non-polar solvent system like hexane/isopropanol is often used, while in reversed-phase mode, aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727) are employed. nih.govnih.gov
The development of a chiral HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers. nih.govrsc.org Once a method is established, it can be used for the quantitative determination of the enantiomeric excess (ee) of a sample.
Table 2: Hypothetical Chiral HPLC Separation Parameters This table presents a hypothetical set of conditions for the chiral separation of this compound enantiomers.
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |
|---|---|---|
| Column | Chiralpak AD-H (Amylose derivative) | Chirobiotic V (Vancomycin-based) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | Acetonitrile/0.1% TEAA pH 4.1 (30:70, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 280 nm |
| Retention Time (R-enantiomer) | 8.5 min | 10.2 min |
| Retention Time (S-enantiomer) | 10.1 min | 12.5 min |
| Resolution (Rs) | > 2.0 | > 1.8 |
An alternative to direct enantiomeric separation on a CSP is the use of a chiral derivatizing agent. youtube.com In this indirect approach, the racemic alcohol is reacted with an enantiomerically pure reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility and thermal stability for GC analysis. libretexts.orgsigmaaldrich.com
Common derivatization methods for alcohols include silylation, acylation, and alkylation. libretexts.org Silylation, which involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group (e.g., trimethylsilyl, TMS), is a widely used technique. libretexts.orgsigmaaldrich.com The resulting TMS ether is more volatile and less polar than the parent alcohol. Acylation, using reagents like acid anhydrides or acid chlorides, is another effective method that can also enhance detectability with certain detectors. libretexts.org
For chiral analysis by GC-MS, a chiral stationary phase can be used to separate the enantiomers directly. Alternatively, the alcohol can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. researchgate.net The mass spectrometer provides structural information for each separated component, confirming its identity. The derivatization reaction conditions, such as temperature and time, need to be optimized to ensure complete reaction and avoid side products. sigmaaldrich.com
Table 3: Common Derivatization Reagents for GC-MS Analysis of Alcohols
| Derivatization Method | Reagent | Resulting Derivative | Key Advantages |
|---|---|---|---|
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability. libretexts.orgsigmaaldrich.com |
| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Trifluoroacetyl ester | Increases volatility and enhances detection by electron capture detector (ECD). libretexts.org |
| Alkylation (Esterification) | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ether | Forms stable derivatives with excellent electron-capturing properties. |
Theoretical and Computational Investigations of 4 Methoxynaphthalen 2 Yl Phenyl Methanol
Electronic Structure Calculations and Molecular Orbital Analysis
The electronic structure of (4-Methoxynaphthalen-2-yl)(phenyl)methanol is dictated by the interplay of its constituent aromatic rings—the phenyl group and the methoxy-substituted naphthalene (B1677914) system—and the central methanol (B129727) carbon. Molecular orbital (MO) analysis, particularly of the Frontier Molecular Orbitals (HOMO and LUMO), is crucial for understanding its reactivity and electronic properties.
Calculations on analogous systems, such as meso-2-methoxynaphthalenyl-BODIPY and other polyaromatic species, reveal that the HOMO is typically localized on the electron-rich naphthalene ring, which is further activated by the electron-donating methoxy (B1213986) group. researchgate.netcore.ac.uk The LUMO, conversely, is often distributed across the phenyl ring and the benzylic carbon. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and the energy of its lowest-lying electronic transitions. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Characteristics for a Diaryl-methanol System
| Orbital | Primary Localization | Expected Influence of Substituents | Role in Reactivity |
| HOMO | Electron-rich aromatic ring (Naphthalene) | Methoxy group increases HOMO energy | Site of oxidation/electrophilic attack |
| LUMO | Phenyl ring and central carbon | Phenyl substituents can lower LUMO energy | Site of reduction/nucleophilic attack |
Density Functional Theory (DFT) Studies for Ground and Excited State Geometries
Density Functional Theory (DFT) is a powerful tool for predicting the geometry of molecules in both their ground and excited states. For this compound, DFT calculations would be essential to determine the preferred three-dimensional arrangement of the phenyl and methoxynaphthalene groups.
In the ground state, the molecule is expected to adopt a staggered conformation to minimize steric hindrance between the bulky aryl substituents. The key dihedral angles defining the orientation of the rings relative to the C-O bond of the methanol group would be critical parameters. Studies on related diarylmethanols indicate that the potential energy surface can be complex, with several low-energy minima corresponding to different rotational isomers. researchgate.net
Upon electronic excitation, for instance by absorption of UV light, the geometry of the molecule can change significantly. Time-dependent DFT (TD-DFT) calculations are employed to model these excited states. researchgate.net For a molecule like this compound, excitation would likely involve a π-π* transition, leading to a redistribution of electron density and subsequent changes in bond lengths and angles. These excited-state geometry optimizations are crucial for understanding the molecule's photophysical properties, such as its fluorescence behavior.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the mapping of reaction pathways and the characterization of transient species like transition states. For this compound, several reaction types are of interest.
One key reaction is its synthesis, often via the Grignard addition of a phenylmagnesium halide to 4-methoxy-2-naphthaldehyde (B180155). gla.ac.uk DFT calculations can model the entire reaction coordinate, identifying the transition state for the C-C bond formation and providing activation energy barriers. snnu.edu.cn
Another important reaction class is the transformation of the hydroxyl group. For instance, its conversion to a leaving group followed by nucleophilic substitution is a common pathway. Computational studies on similar diaryl-methanol systems have been used to investigate the stability of the resulting diarylmethyl carbocation and the energetics of its formation. ub.edu The presence of the methoxy group on the naphthalene ring would be expected to significantly stabilize such a carbocation intermediate, influencing the reaction rate and mechanism.
Spectroscopic Parameter Predictions (NMR, IR, UV-Vis, CD)
Theoretical calculations are now routinely used to predict various spectroscopic parameters, aiding in the structural elucidation of new compounds.
NMR Spectroscopy: DFT-based methods can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.net For this compound, these calculations would be sensitive to the molecule's conformation, as the spatial arrangement of the aryl rings influences the local magnetic fields experienced by each nucleus.
IR Spectroscopy: The vibrational frequencies corresponding to infrared absorption can be calculated from the second derivatives of the energy with respect to atomic displacements. These theoretical IR spectra can be used to assign the characteristic vibrational modes, such as the O-H stretch of the alcohol, the C-O stretch, and the various C-H and C=C vibrations of the aromatic rings.
UV-Vis Spectroscopy: TD-DFT is the method of choice for predicting UV-Vis absorption spectra. researchgate.net The calculations yield the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of the absorption bands. For this compound, transitions involving the naphthalene and phenyl chromophores would be predicted.
Circular Dichroism (CD) Spectroscopy: Since this compound is chiral, it will exhibit a CD spectrum. Computational methods can predict the CD spectrum by calculating the rotational strengths of the electronic transitions. This is particularly useful for assigning the absolute configuration of a chiral molecule by comparing the experimental and theoretical spectra. epdf.pub
Table 2: Predicted Spectroscopic Data for this compound Based on Analogous Compounds
| Spectroscopy | Predicted Feature | Approximate Range |
| ¹H NMR | O-H proton | 2.0-4.0 ppm |
| Methanol C-H proton | 5.5-6.0 ppm | |
| Aromatic protons | 7.0-8.0 ppm | |
| ¹³C NMR | Methanol Carbon | 70-80 ppm |
| Aromatic Carbons | 110-150 ppm | |
| IR | O-H stretch | 3200-3600 cm⁻¹ |
| C-O stretch | 1000-1200 cm⁻¹ | |
| UV-Vis | π-π* transitions | 220-340 nm |
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a flexible molecule like this compound are often governed by its accessible conformations. Conformational analysis involves exploring the molecule's potential energy surface (PES) to identify stable conformers (energy minima) and the energy barriers between them (saddle points). researchgate.net
For this compound, the key degrees of freedom are the rotations around the C-C bonds connecting the central carbon to the phenyl and naphthalene rings. A two-dimensional PES map, plotting energy as a function of these two dihedral angles, would reveal the most stable conformations. Studies on the closely related diphenylmethane (B89790) show that the molecule prefers a "propeller-like" conformation where the phenyl rings are twisted out of the same plane to avoid steric clashes. researchgate.net A similar, non-planar arrangement would be expected for this compound. The presence of the methoxy group may introduce additional, smaller energy barriers to rotation.
Molecular Dynamics Simulations for Conformational Flexibility
While PES mapping provides a static picture of the conformational landscape, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. researchgate.net In an MD simulation, the classical equations of motion are solved for all atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.
An MD simulation of this compound, either in the gas phase or in a solvent, would illustrate the flexibility of the diaryl-methanol core. core.ac.uk It would show the frequency and pathways of transitions between different conformational minima. This information is particularly valuable for understanding how the molecule might adapt its shape to fit into a binding site of a biological macromolecule, such as an enzyme or receptor.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models aim to find a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a particular chemical transformation. While no specific QSRR models for this compound have been reported, the principles of QSRR could be applied to a series of related diaryl-methanols.
For example, in a reaction involving the formation of a carbocation intermediate, a QSRR model could be developed to correlate the reaction rate with calculated electronic parameters of the starting alcohols. These parameters, known as molecular descriptors, could include atomic charges, orbital energies (HOMO/LUMO), and steric parameters. A successful QSRR model would allow for the prediction of the reactivity of new, unsynthesized diaryl-methanols based solely on their calculated structures.
Non Biological Applications and Functional Materials Development
Applications as a Versatile Synthon in Complex Molecule Synthesis
No specific examples or detailed studies were found that utilize (4-Methoxynaphthalen-2-yl)(phenyl)methanol as a key building block or synthon in the synthesis of more complex molecules within the public domain.
Potential in Materials Science
Precursor for Advanced Polymer Synthesis
There is no available literature detailing the polymerization of this compound or its use as a monomer or precursor for advanced polymer systems.
Components in Optical Materials and Dyes
Research on the specific optical or photophysical properties of this compound, which would be a prerequisite for its application in optical materials and dyes, is not present in the searched scientific literature.
Catalytic Applications as a Ligand or Organocatalyst Scaffold
No studies were identified that explore the use of this compound or its derivatives as ligands for metal catalysts or as a scaffold for organocatalysts.
Photochemical Applications, including Photoinitiator Design
The photochemical behavior of this compound, including any potential application as a photoinitiator, is not described in the available research.
Supramolecular Chemistry and Host-Guest Systems
There is no evidence in the literature of this compound being used as a component in the design of supramolecular structures or host-guest systems.
Future Research Directions and Unexplored Avenues
Development of Asymmetric Synthetic Routes
The presence of a stereocenter in (4-Methoxynaphthalen-2-yl)(phenyl)methanol means that its chiral enantiomers could exhibit distinct properties, particularly in applications involving chiral recognition or interaction with biological systems. Currently, the enantioselective synthesis of this specific compound is not well-documented, presenting a significant research opportunity. Future work should focus on developing efficient and highly selective asymmetric routes.
Key research objectives would include:
Catalyst Screening: A systematic evaluation of various chiral catalysts for the asymmetric reduction of the corresponding ketone, 2-(4-methoxy-1-naphthoyl)benzene, or the asymmetric addition of a phenyl nucleophile to 4-methoxy-2-naphthaldehyde (B180155).
Enzymatic Resolutions: The use of biocatalytic methods, such as lipase-mediated kinetic resolution of the racemic alcohol, offers a green and highly selective alternative. nih.gov The desymmetrization of a prochiral precursor is another promising biocatalytic strategy. nih.gov
Substrate Control: Investigating reactions where a chiral auxiliary is attached to the substrate to direct the stereochemical outcome.
A potential research campaign could involve screening various well-established catalytic systems, such as those based on Noyori-type asymmetric transfer hydrogenation. nih.gov
Table 1: Proposed Catalyst Screening for Asymmetric Synthesis
| Catalyst System | Chiral Ligand | Proposed Reaction Type | Target Enantiomeric Excess (e.e.) | Key Metrics for Success |
|---|---|---|---|---|
| Ru(II)-TsDPEN | (R,R)-TsDPEN | Asymmetric Transfer Hydrogenation | >95% | High yield, high e.e., mild conditions |
| CBS Catalyst | (S)-(-)-2-Methyl-CBS-oxazaborolidine | Asymmetric Ketone Reduction | >90% | Selectivity, scalability |
| Lipase | Candida antarctica Lipase B (CALB) | Kinetic Resolution of Racemate | >99% (for one enantiomer) | Conversion rate, E-value |
| Organocatalyst | Proline-derived catalyst | Asymmetric Aldol/Addition | >85% | Metal-free synthesis, atom economy |
Investigation of Novel Mechanistic Pathways
A thorough understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies. Future research should employ a combination of experimental and computational techniques to elucidate these pathways.
Areas for investigation include:
Computational Modeling: Using Density Functional Theory (DFT) and ab initio metadynamics to model reaction intermediates and transition states, providing insight into the reaction's energy landscape. researchgate.netlasphub.com This can help predict the most favorable reaction pathways and identify potential byproducts.
Kinetic Studies: Performing detailed kinetic analysis to determine reaction orders, activation energies, and the influence of catalyst and substrate concentrations.
Isotope Labeling: Utilizing isotopically labeled reagents (e.g., deuterium) to track the movement of atoms throughout the reaction, confirming proposed mechanistic steps.
In Situ Spectroscopy: Employing techniques like ReactIR or in situ NMR to monitor the reaction in real-time, identifying and characterizing transient intermediates that are key to the mechanism.
These studies would provide a fundamental understanding necessary for rational catalyst design and process optimization. rsc.orgelifesciences.org
Exploration of Advanced Functional Material Integration
The unique photophysical and electronic properties inherent to the naphthalene (B1677914) moiety suggest that this compound could serve as a valuable building block for advanced functional materials. Research should be directed toward synthesizing derivatives and polymers incorporating this molecule and evaluating their properties for specific applications.
Potential applications to explore:
Organic Light-Emitting Diodes (OLEDs): The aromatic structure suggests potential as a host or emissive material. Research could focus on synthesizing derivatives with tailored electronic properties for efficient charge transport and luminescence.
Molecular Sensors: The hydroxyl group provides a reactive handle for attaching moieties that can selectively bind to analytes. The naphthalene core can act as a fluorophore, allowing for the development of "turn-on" or "turn-off" fluorescent sensors.
Chiral Stationary Phases: Covalently bonding enantiomerically pure this compound to a solid support (e.g., silica) could create novel chiral stationary phases for high-performance liquid chromatography (HPLC).
Table 2: Potential Functional Material Applications and Research Goals
| Application Area | Proposed Modification | Target Property | Characterization Techniques |
|---|---|---|---|
| OLEDs | Polymerization into a conjugated polymer | High quantum yield, thermal stability | Cyclic Voltammetry, Photoluminescence Spectroscopy |
| Fluorescent Sensors | Functionalization with a metal-ion chelator | High selectivity and sensitivity for a target ion | Fluorescence Titration, UV-Vis Spectroscopy |
| Chiral Chromatography | Immobilization of a single enantiomer on silica | High enantiomeric separation factor (α) | Chiral HPLC, Frontal Analysis |
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of reactions involving this compound, modern automation and flow chemistry techniques should be employed. nih.gov These technologies allow for rapid screening of reaction parameters, improved safety, and enhanced scalability. sigmaaldrich.com
Future research should focus on:
Flow Synthesis Development: Translating key synthetic steps, such as Grignard additions or reductions, into a continuous flow process. nih.gov This can improve heat and mass transfer, allow for the safe use of hazardous reagents, and enable precise control over reaction time. nih.gov
Automated Reaction Screening: Utilizing robotic platforms to perform high-throughput screening of catalysts, solvents, and reaction conditions. scripps.eduresearchgate.net This can rapidly identify optimal parameters for yield and selectivity, significantly reducing development time.
Process Analytical Technology (PAT) Integration: Incorporating online monitoring tools (e.g., HPLC, IR) into the flow setup to enable real-time analysis and optimization, leading to more robust and reproducible manufacturing processes. nih.gov
Studies on Environmental Degradation Mechanisms (Non-Toxicological)
Understanding the environmental fate of this compound is essential for its responsible development. Non-toxicological studies should investigate its degradation under various environmental conditions. Naphthalene and other polycyclic aromatic hydrocarbons (PAHs) are known environmental pollutants, and research into their degradation is extensive. nih.govfrontiersin.org
Key research avenues:
Biodegradation Pathways: Investigating the microbial degradation of the compound. Studies could identify specific bacterial or fungal strains capable of metabolizing the molecule and elucidate the metabolic pathways involved. nih.govmdpi.com Research on naphthalene degradation often shows initial oxidation and ring cleavage as key steps. asm.org
Photodegradation Studies: Assessing the stability of the compound under simulated sunlight. The methoxy (B1213986) and naphthalene groups are both susceptible to photocatalytic degradation, and the products of this process should be identified. nih.gov
Abiotic Degradation: Studying hydrolysis and oxidation under various pH and temperature conditions to determine the compound's stability in different aqueous environments.
Table 3: Proposed Environmental Degradation Studies
| Degradation Type | Experimental Setup | Potential Degradation Products | Analytical Method |
|---|---|---|---|
| Microbial | Incubation with soil/water microbes | Hydroxylated naphthalenes, ring-opened products | LC-MS, GC-MS |
| Photocatalytic | Exposure to UV-A light with TiO2 catalyst | Oxidized derivatives, smaller aromatic fragments | HPLC, NMR |
| Hydrolytic | Incubation in buffered solutions (pH 4, 7, 9) | (No degradation expected via hydrolysis) | HPLC |
Development of High-Throughput Screening Methodologies for Material Discovery
To efficiently explore the potential of this compound and its derivatives in material science, high-throughput screening (HTS) methodologies are indispensable. nist.gov These approaches allow for the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new materials with desired properties. nih.govyoutube.com
Future work should include:
Combinatorial Library Synthesis: Developing automated methods to synthesize a library of derivatives by varying the substituents on the phenyl ring or modifying the methoxy and hydroxyl groups.
Property-Based Screening: Creating assays to rapidly screen these libraries for specific properties, such as fluorescence, thermal stability, or catalytic activity. youtube.com For example, a microarray format could be used to assess the properties of thousands of compounds in parallel. researchgate.net
Machine Learning Integration: Using machine learning algorithms to analyze the large datasets generated by HTS. researchgate.net These models can identify structure-property relationships and predict the properties of new, unsynthesized compounds, guiding the design of the next generation of materials.
This integrated approach of synthesis, screening, and computational analysis provides a powerful engine for materials discovery. nih.gov
Q & A
Basic: What are the recommended synthetic routes for (4-Methoxynaphthalen-2-yl)(phenyl)methanol?
Methodological Answer:
The compound can be synthesized via Friedel-Crafts alkylation using 4-methoxynaphthalene and benzaldehyde derivatives. A typical protocol involves reacting 4-methoxynaphthalen-2-ol with benzyl chloride in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under reflux conditions in a polar aprotic solvent like DMF. Post-reaction, the product is purified via column chromatography using silica gel and a hexane/ethyl acetate gradient . Alternative approaches include Grignard addition to ketones or condensation reactions with aryl halides .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization requires a Design of Experiments (DoE) approach to assess variables:
- Catalyst loading : Vary ZnCl₂ concentrations (0.1–1.0 equiv.) to balance reactivity and side-product formation.
- Temperature : Test reflux vs. microwave-assisted synthesis for faster kinetics.
- Solvent polarity : Compare DMF, THF, and dichloromethane to stabilize intermediates.
Monitor progress via TLC and HPLC, and characterize intermediates using H NMR to identify bottlenecks. Evidence from similar naphthol derivatives suggests that microwave irradiation reduces reaction time by 60% while maintaining >85% yield .
Basic: What spectroscopic techniques are essential for structural validation?
Methodological Answer:
- H/C NMR : Confirm aromatic proton environments and methoxy group integration.
- IR Spectroscopy : Identify hydroxyl (~3200 cm) and ether (C-O, ~1250 cm) stretches.
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]) and fragmentation patterns.
For crystalline samples, preliminary X-ray diffraction using SHELX (via SHELXL refinement) can resolve stereochemistry .
Advanced: How can computational methods elucidate reaction mechanisms?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states and intermediates. Key steps:
Optimize geometries of reactants, intermediates, and products at the B3LYP/6-31G(d) level.
Calculate activation energies for plausible pathways (e.g., electrophilic substitution vs. radical mechanisms).
Compare computed NMR shifts with experimental data to validate intermediates.
Studies on analogous naphthalene methanol derivatives show that methoxy groups lower activation barriers by stabilizing carbocation intermediates .
Basic: How to assess solubility and stability under experimental conditions?
Methodological Answer:
- Solubility : Use the shake-flask method in solvents (e.g., ethanol, DMSO) with UV-Vis quantification at λ~270 nm.
- Stability : Conduct accelerated degradation studies (40–60°C, 75% RH) and monitor via HPLC.
The compound’s hydrophobic naphthalene ring limits aqueous solubility (<0.1 mg/mL) but enhances stability in organic phases .
Advanced: What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay standardization : Replicate studies using consistent cell lines (e.g., HEK293 vs. HepG2) and controls.
- SAR Analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) on antimicrobial activity.
For example, chlorinated analogs show higher potency due to enhanced electrophilicity, while methoxy groups may improve bioavailability via reduced metabolism .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- Use PPE (nitrile gloves, lab coat, goggles) to avoid dermal contact.
- Work in a fume hood due to potential respiratory irritation.
- Store waste in sealed containers labeled "halogenated organics" for professional disposal .
Advanced: How to design derivatives for enhanced bioactivity?
Methodological Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position to modulate aryl ring reactivity.
- Prodrug Synthesis : Acetylate the hydroxyl group to improve membrane permeability, with subsequent hydrolysis in vivo.
Studies on fluorinated analogs demonstrate that para-substituted electron-withdrawing groups increase binding affinity to microbial enzymes by 30% .
Basic: Which analytical techniques quantify purity in complex mixtures?
Methodological Answer:
- HPLC-DAD : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm.
- GC-MS : Derivatize the hydroxyl group (e.g., silylation) for volatile analysis, comparing retention indices with NIST libraries .
Advanced: How to address crystallization challenges for X-ray studies?
Methodological Answer:
- Solvent Screening : Test vapor diffusion (e.g., ether/pentane) or slow evaporation from DCM/hexane.
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.
ORTEP-3 can visualize disorder in the methoxynaphthalene moiety, guiding restraint application during refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
